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Compound of Interest

Compound Name: (1-Adamantylthio)acetic acid

Cat. No.: B187780 Get Quote

Comparative Analysis: (1-Adamantylthio)acetic
Acid vs. Adamantane
A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of (1-Adamantylthio)acetic acid
and its parent compound, adamantane. The objective is to furnish researchers, scientists, and

drug development professionals with a detailed understanding of their respective

physicochemical properties, biological activities, and potential therapeutic applications,

supported by available data and relevant experimental methodologies.

Introduction
Adamantane, a rigid, cage-like hydrocarbon, has long been a cornerstone in medicinal

chemistry. Its unique three-dimensional structure and high lipophilicity have made it a valuable

scaffold for the development of numerous therapeutic agents with diverse biological activities.

(1-Adamantylthio)acetic acid represents a derivative of adamantane, incorporating a

thioacetic acid moiety. This modification has the potential to alter the parent molecule's

physicochemical properties and introduce new biological functions. This guide will objectively

compare these two compounds to inform future research and drug discovery efforts.

Physicochemical Properties
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The distinct structural features of adamantane and (1-Adamantylthio)acetic acid give rise to

different physicochemical characteristics, which are crucial for their biological interactions and

pharmacokinetic profiles. Adamantane is a nonpolar hydrocarbon, while the addition of a

thioacetic acid group introduces polarity and an ionizable proton to the structure.

Property Adamantane
(1-Adamantylthio)acetic
acid

Chemical Formula C₁₀H₁₆[1] C₁₂H₁₈O₂S[2]

Molecular Weight 136.24 g/mol [1] 226.34 g/mol [2]

Appearance White crystalline solid[1]
Not explicitly stated, likely a

solid

Melting Point 270 °C (sublimes)[1] 68-70 °C[3]

Solubility in Water Practically insoluble[1]
Expected to have low to

moderate solubility

Lipophilicity (logP)
High (calculated logP ≈ 2.5-

3.3)

Expected to be lower than

adamantane due to the polar

carboxylic acid group

IUPAC Name Tricyclo[3.3.1.1³⁷]decane[1]
2-[(tricyclo[3.3.1.1³⁷]dec-1-

yl)thio]acetic acid[2]

Biological Activities and Therapeutic Applications
The biological activities of adamantane and its derivatives are well-documented, spanning

antiviral, neurological, and metabolic applications. In contrast, specific biological data for (1-
Adamantylthio)acetic acid is limited in publicly available literature. However, based on the

activities of related adamantane-thio compounds and acetic acid derivatives, potential

biological roles can be inferred.

Adamantane and its Derivatives
The adamantane scaffold is a key component in several clinically approved drugs. Its rigid

structure and lipophilicity contribute to favorable pharmacokinetic properties, such as enhanced

metabolic stability and blood-brain barrier permeability.
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Key Therapeutic Areas:

Antiviral: Amantadine and rimantadine are notable for their activity against the influenza A

virus by targeting the M2 proton channel.[4]

Neurological Disorders: Memantine, an NMDA receptor antagonist, is used in the treatment

of Alzheimer's disease.

Antidiabetic: Saxagliptin and vildagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors used to

manage type 2 diabetes.

Anticancer: Various adamantane derivatives have been investigated for their potential as

anticancer agents.[5]

Antibacterial and Antifungal: Adamantane derivatives have shown activity against a range of

bacterial and fungal pathogens.[6]

(1-Adamantylthio)acetic Acid
Direct experimental evidence for the biological activity of (1-Adamantylthio)acetic acid is

scarce. However, the presence of the adamantyl group suggests potential for biological activity,

while the thioacetic acid moiety is also found in compounds with various pharmacological

effects.

Potential Biological Activities (Inferred):

Antimicrobial: The "thio" (sulfur) linkage and the adamantane cage are present in some

antimicrobial compounds.[6]

Anti-inflammatory: Acetic acid and some of its derivatives have demonstrated anti-

inflammatory properties.[7]

Anticancer: The acetic acid moiety has been incorporated into molecules with anticancer

activity.[8]
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To facilitate further research, this section provides detailed methodologies for key experiments

relevant to the evaluation of adamantane-based compounds.

Synthesis of (1-Adamantylthio)acetic Acid
While a specific, detailed experimental protocol for the synthesis of (1-Adamantylthio)acetic
acid was not found in the initial search, a general synthetic route can be proposed based on

standard organic chemistry principles.

Proposed Synthetic Pathway:

Proposed Synthesis of (1-Adamantylthio)acetic acid

1-Adamantanethiol

(1-Adamantylthio)acetic acid

Base (e.g., NaOH or NaH)
Solvent (e.g., DMF or EtOH)

Mercaptoacetic acid

 

Click to download full resolution via product page

Caption: Proposed reaction scheme for the synthesis of (1-Adamantylthio)acetic acid.

General Procedure:

Deprotonation: 1-Adamantanethiol is dissolved in a suitable solvent (e.g., dimethylformamide

or ethanol). A base, such as sodium hydroxide or sodium hydride, is added to deprotonate

the thiol, forming the more nucleophilic thiolate.

Nucleophilic Substitution: Mercaptoacetic acid (or its corresponding halo-substituted

derivative, like chloroacetic acid) is added to the reaction mixture. The adamantyl thiolate

acts as a nucleophile, displacing the leaving group (e.g., a halide) from the acetic acid

derivative in an SN2 reaction.
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Work-up and Purification: The reaction mixture is typically quenched with water and

extracted with an organic solvent. The final product, (1-Adamantylthio)acetic acid, is then

purified using techniques such as recrystallization or column chromatography.

In Vitro Antimicrobial Activity Assay (Broth
Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound

against various bacterial strains.

Experimental Workflow:

Broth Microdilution Assay Workflow

Prepare serial dilutions of test compound
in a 96-well plate

Add standardized bacterial suspension
to each well

Incubate at 37°C for 18-24 hours

Visually inspect for turbidity

Determine Minimum Inhibitory
Concentration (MIC)

Click to download full resolution via product page

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
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Procedure:

Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a

suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter

plate containing a liquid growth medium (e.g., Mueller-Hinton broth).

Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus

aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-

forming units (CFU)/mL.

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

Incubation: The plate is incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits visible bacterial growth (i.e., the lowest concentration with no turbidity).

In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as a measure of cell viability,

proliferation, and cytotoxicity.

Signaling Pathway Context:

Principle of the MTT Assay

Viable Cells Mitochondrial
Dehydrogenases

Formazan (Purple, insoluble)

MTT (Yellow, soluble)
Reduction

Solubilization (e.g., DMSO) Colorimetric Measurement
(OD at 570 nm)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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